molecular formula C8H14ClN3O B1145858 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine CAS No. 1249309-88-3

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine

Cat. No.: B1145858
CAS No.: 1249309-88-3
M. Wt: 203.66926
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Description

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is a chemical compound with the molecular formula C8H13N3O It is known for its unique structure, which includes a cyclobutyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the reaction of cyclobutyl carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as cyanogen bromide, to form the oxadiazole ring.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclobutyl-1,3,4-oxadiazol-2-ol
  • 3-Ethyl-1,2,4-oxadiazol-5-ol
  • 5-Phenyl-1,3,4-oxadiazol-2-ol

Uniqueness

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H13N3O, characterized by the presence of a cyclobutyl group attached to an oxadiazole ring. This unique structure provides distinct steric and electronic properties that influence its biological interactions.

PropertyValue
Molecular FormulaC8H13N3O
Molecular Weight167.20 g/mol
LogP-0.17
Rotatable Bonds3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the 1,2,4-oxadiazole moiety can exhibit a range of pharmacological effects:

  • Antimicrobial Activity : The oxadiazole ring has been associated with antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation and migration by targeting specific pathways involved in tumor growth . For instance, structure-activity relationship (SAR) studies have identified analogues that effectively inhibit Sirtuin 2 (Sirt2), a protein implicated in cancer progression .
  • Neuroprotective Effects : Some research suggests that oxadiazole derivatives may protect neural cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Studies

  • Anticancer Activity : A study focusing on the inhibition of Sirt2 revealed that certain 1,2,4-oxadiazole-based compounds significantly reduced cell viability in prostate cancer models. The inhibition mechanism was linked to competitive binding with the enzyme's active site .
  • Antimicrobial Efficacy : A comprehensive review highlighted various 1,2,4-oxadiazole derivatives demonstrating potent antimicrobial activity against a range of pathogens. The review emphasized the significance of structural modifications in enhancing bioactivity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole ring or the amine chain can significantly impact biological activity. For instance:

  • Substituting different groups on the oxadiazole ring can enhance antimicrobial potency.
  • Altering the length or branching of the ethylamine side chain may affect anticancer efficacy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxadiazole derivatives:

Compound NameBiological ActivityKey Findings
5-Cyclobutyl-1,3,4-oxadiazol-2-olAntimicrobialEffective against Gram-positive bacteria
3-Ethyl-1,2,4-oxadiazol-5-olAnticancerInduces apoptosis in cancer cells
5-Phenyl-1,3,4-oxadiazol-2-aminesNeuroprotectiveReduces oxidative stress in neurons

Properties

IUPAC Name

2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-5-4-7-10-8(12-11-7)6-2-1-3-6/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQGJGMBRAEEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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